![molecular formula C14H18N2O4 B3028058 2-苄基-2,6-二氮杂螺[3.3]庚烷半草酸酯 CAS No. 1523606-27-0](/img/structure/B3028058.png)

2-苄基-2,6-二氮杂螺[3.3]庚烷半草酸酯

描述

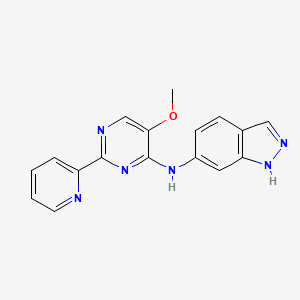

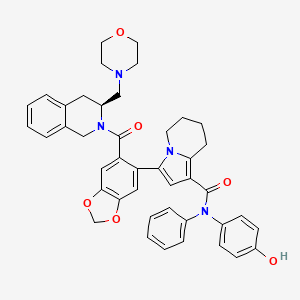

2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate is a compound that belongs to the class of azaspiroheptanes, which are of significant interest in drug discovery due to their unique structural features. These compounds are characterized by a spirocyclic structure consisting of a seven-membered ring fused to a smaller ring, which in this case includes two nitrogen atoms at the 2 and 6 positions. The presence of the benzyl group suggests potential for further functionalization, which could be valuable in the synthesis of novel pharmaceuticals.

Synthesis Analysis

The synthesis of related azaspiroheptane compounds has been explored in several studies. One approach to synthesizing tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with a similar core structure, involves efficient and scalable synthetic routes that provide a convenient entry point to novel compounds . Another study describes a practical route to 2,6-diazaspiro[3.3]heptanes through reductive amination of an aldehyde with primary amines or anilines, followed by cyclization in high yield . These methods are adaptable for both library and large-scale synthesis, indicating potential for the synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate.

Molecular Structure Analysis

The molecular structure of azaspiroheptanes is characterized by a spirocyclic framework that provides a unique three-dimensional chemical space. This structural motif is less common than piperidine ring systems but offers complementary properties . The incorporation of nitrogen atoms within the spirocyclic framework can influence the compound's basicity, conformational stability, and potential for interaction with biological targets.

Chemical Reactions Analysis

Azaspiroheptanes can participate in various chemical reactions due to their functional groups and reactive sites. For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes has been shown to be useful in Pd-catalyzed aryl amination reactions, yielding a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes . This indicates that the 2,6-diazaspiro[3.3]heptane core can be effectively used as a building block for further chemical transformations.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate are not detailed in the provided papers, the properties of azaspiroheptanes, in general, can be inferred. These compounds are likely to exhibit a balance of lipophilicity and aqueous solubility, which is crucial for drug-likeness. The presence of multiple chiral centers may also confer stereoselectivity in biological interactions, which is an important consideration in drug design .

科学研究应用

合成和化学应用

- 二氮杂螺庚烷的合成:Burkhard和Carreira(2008)展示了2,6-二氮杂螺[3.3]庚烷结构单元的可扩展合成,强调了它在芳烃胺化反应中生成各种N-Boc-N'-aryl-2,6-二氮杂螺[3.3]庚烷的用途 (Burkhard & Carreira, 2008).

- 合成二氮杂螺庚烷的途径:Hamza等人(2007)描述了通过醛与伯胺或苯胺的还原胺化反应合成2,6-二氮杂螺[3.3]庚烷的实用途径,适用于文库或大规模合成 (Hamza等人,2007).

药理学研究

- 抗惊厥活性:何等人(2010)合成了6-甲基-1-取代-4,6-二氮杂螺[2.4]庚烷-5,7-二酮,并测试了它们的抗惊厥活性,确定了具有显着保护指数的化合物 (何等人,2010).

- 潜在抗惊厥剂:李等人(2015)设计并合成了N-(2-(1,1-二甲基-5,7-二氧代-4,6-二氮杂螺[2.4]庚烷-6-基)乙基)磺酰胺衍生物,证明了一些化合物具有有希望的抗惊厥活性 (李等人,2015).

化学转化和新化合物

- 氨基酸的合成:Radchenko等人(2010)合成了源自2-氮杂螺[3.3]庚烷的氨基酸,为用于化学、生物化学和药物设计的空间受限氨基酸做出了贡献 (Radchenko等人,2010).

- 神经元烟碱受体激动剂中的二氮杂螺环:Ji等人(2005)描述了使用二氮杂螺烷核心合成一种有效的选择性神经元烟碱受体激动剂,突出了二氮杂螺化合物在受体靶向中的作用 (Ji等人,2005).

安全和危害

The compound has several hazard statements including H302, H315, H319, and H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

属性

IUPAC Name |

2-benzyl-2,6-diazaspiro[3.3]heptane;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQIBAFXMHMMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CN(C2)CC3=CC=CC=C3.C1C2(CN1)CN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate](/img/structure/B3027977.png)

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)

![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)